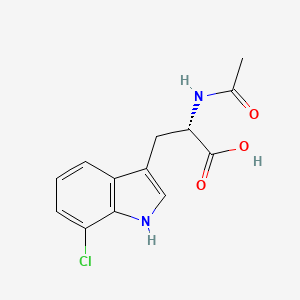
N-Acetyl-7-Chlor-L-Tryptophan
Übersicht
Beschreibung
N-Acetyl-7-chloro-L-tryptophan is a derivative of tryptophan, an essential amino acid This compound features an acetyl group attached to the nitrogen atom of the tryptophan molecule and a chlorine atom at the 7th position of the indole ring
Wissenschaftliche Forschungsanwendungen
N-Acetyl-7-chloro-L-tryptophan has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Wirkmechanismus
Target of Action
N-Acetyl-7-chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in its metabolism, metabolites themselves, or their receptors . .
Mode of Action
It’s known that tryptophan derivatives can have diverse biological activities . For instance, N-acetyl-L-tryptophan provides protection to intestinal epithelial cells against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity . It’s plausible that N-Acetyl-7-chloro-L-tryptophan may have similar interactions with its targets, leading to changes in cellular processes.
Biochemical Pathways
Tryptophan and its derivatives are involved in complex metabolic pathways. The first step in the biosynthesis of 7-chloro-tryptophan is the halogenation reaction of tryptophan, catalyzed by RebF/RebH . Then, RebO, a fad-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide . These affected pathways and their downstream effects could potentially influence various physiological processes.
Result of Action
It’s known that n-acetyl-l-tryptophan can provide radioprotection by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes, and protecting dna from radiation-induced damage . It’s plausible that N-Acetyl-7-chloro-L-tryptophan may have similar effects.
Action Environment
It’s known that the efficacy of tryptophan and its derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemische Analyse
Biochemical Properties
N-Acetyl-7-chloro-L-tryptophan plays a significant role in biochemical reactions, particularly those involving oxidative stress and antioxidant defense mechanisms. This compound interacts with various enzymes and proteins, including tryptophan hydroxylase, which is involved in the synthesis of serotonin, and arylalkylamine N-acetyltransferase, which is involved in the synthesis of melatonin . Additionally, N-Acetyl-7-chloro-L-tryptophan has been shown to interact with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and providing protection against oxidative damage .
Cellular Effects
N-Acetyl-7-chloro-L-tryptophan exerts several effects on various types of cells and cellular processes. In intestinal epithelial cells, this compound has been shown to protect against radiation-induced apoptosis by modulating oxidative stress and maintaining mitochondrial membrane integrity . Furthermore, N-Acetyl-7-chloro-L-tryptophan influences cell signaling pathways, including those involving the aryl hydrocarbon receptor, which plays a role in immune regulation and inflammation . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress response and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Acetyl-7-chloro-L-tryptophan involves several key interactions at the molecular level. This compound binds to and activates antioxidant enzymes, enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage . Additionally, N-Acetyl-7-chloro-L-tryptophan inhibits the activity of pro-apoptotic proteins, thereby preventing cell death in response to oxidative stress . This compound also modulates gene expression by influencing the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-7-chloro-L-tryptophan have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that N-Acetyl-7-chloro-L-tryptophan maintains its protective effects on cellular function, including sustained activation of antioxidant enzymes and continued protection against oxidative damage . The efficacy of this compound may decrease over time due to potential degradation or changes in cellular uptake and distribution .
Dosage Effects in Animal Models
The effects of N-Acetyl-7-chloro-L-tryptophan vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant protection against oxidative stress and improve overall cellular function . At high doses, N-Acetyl-7-chloro-L-tryptophan may exhibit toxic or adverse effects, including potential disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, with optimal dosages providing maximum protective benefits without inducing toxicity .
Metabolic Pathways
N-Acetyl-7-chloro-L-tryptophan is involved in several metabolic pathways, including those related to tryptophan metabolism. This compound is metabolized by enzymes such as tryptophan hydroxylase and arylalkylamine N-acetyltransferase, leading to the production of bioactive metabolites such as serotonin and melatonin . Additionally, N-Acetyl-7-chloro-L-tryptophan influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and cellular metabolism . This compound also affects metabolite levels, including those of reactive oxygen species and antioxidant molecules .
Transport and Distribution
N-Acetyl-7-chloro-L-tryptophan is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. This compound is taken up by cells via amino acid transporters and is subsequently distributed to various cellular compartments . N-Acetyl-7-chloro-L-tryptophan interacts with binding proteins such as albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-Acetyl-7-chloro-L-tryptophan plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . N-Acetyl-7-chloro-L-tryptophan is directed to specific cellular compartments through targeting signals and post-translational modifications, which ensure its proper localization and function . The activity of this compound is influenced by its subcellular localization, with mitochondrial localization being particularly important for its role in protecting against oxidative damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-7-chloro-L-tryptophan typically involves the halogenation of tryptophan. The process begins with the halogenation reaction of tryptophan, catalyzed by enzymes such as RebF and RebH, to generate 7-chloro-tryptophan. This intermediate is then acetylated to form N-Acetyl-7-chloro-L-tryptophan .
Industrial Production Methods
Industrial production of N-Acetyl-7-chloro-L-tryptophan may involve biotechnological methods, utilizing engineered microorganisms to produce the compound efficiently. These methods often combine metabolic engineering with synthetic biology to optimize the biosynthesis pathways .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-7-chloro-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of functionalized tryptophan derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tryptophan: Similar in structure but lacks the chlorine atom at the 7th position.
7-Bromo-L-tryptophan: Contains a bromine atom instead of chlorine.
7-Iodo-L-tryptophan: Contains an iodine atom instead of chlorine.
Uniqueness
N-Acetyl-7-chloro-L-tryptophan is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical properties and biological activities. This modification enhances its stability and potential therapeutic applications compared to its non-halogenated counterparts .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMVRUWPPZUMF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)
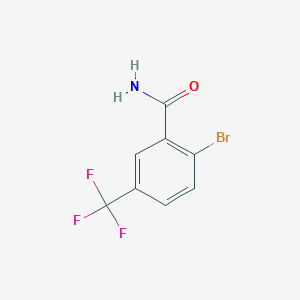
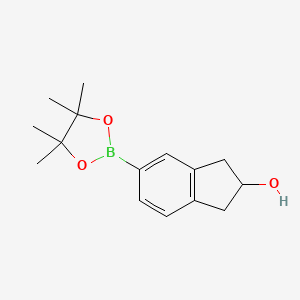
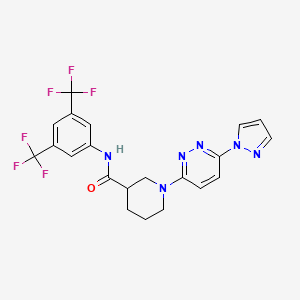
![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)
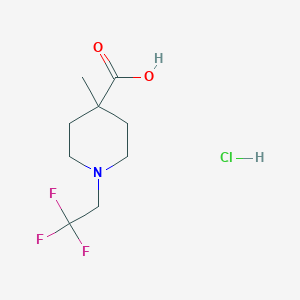
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)
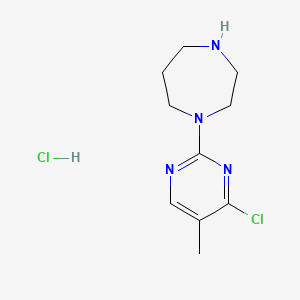
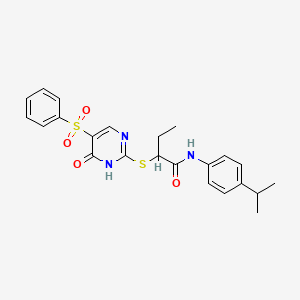
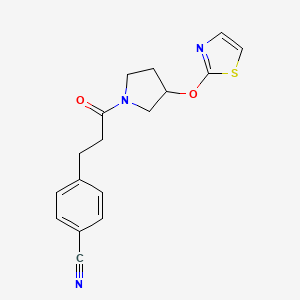
![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)
![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)
![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

